3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of biphenyl, thiazole, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound consisting of two connected phenyl rings.
Thiazole: A heterocyclic compound containing both sulfur and nitrogen atoms.
Chromenone: A compound with a benzopyrone structure, known for its biological activities
Uniqueness
What sets 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE apart is its unique combination of these three moieties, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C24H15NO2S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C24H15NO2S/c26-24-20(14-19-8-4-5-9-22(19)27-24)23-25-21(15-28-23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15H |
InChI Key |
YNZQBYFDHBPBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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